molecular formula C13H14N2O2 B13428345 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione

3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13428345
M. Wt: 230.26 g/mol
InChI Key: IRXPISRYPJHVRE-UHFFFAOYSA-N
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Description

3-(4-Isopropylphenyl)pyrimidine-2,4(1H,3H)-dione, with the molecular formula C13H14N2O2, is a chemical compound of significant interest in medicinal chemistry research . Its core structure, the pyrimidine-2,4(1H,3H)-dione scaffold, is recognized as a privileged framework in drug discovery. Researchers have extensively explored this and related structures, such as quinazoline-2,4(1H,3H)-diones, for developing potent and selective agonists for the Cannabinoid receptor type 2 (CB2) . CB2 is a promising therapeutic target for treating pain and immune-related diseases without the central nervous system side effects associated with CB1 activation . Compounds based on this scaffold have demonstrated high agonist potency and selectivity, and research efforts are ongoing to optimize their physicochemical properties, such as reducing lipophilicity to improve drug-likeness . Furthermore, the pyrimidine-2,4(1H,3H)-dione core is structurally related to thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, which have been investigated as potent and selective inhibitors of the d-dopachrome tautomerase (MIF2) enzyme . MIF2 is a cytokine that plays a key role in cancer cell proliferation, and inhibitors of its tautomerase activity have shown potential in suppressing the growth of non-small cell lung cancer cells by inducing cell cycle arrest . This makes this compound a valuable compound for researchers exploring new therapeutic agents in oncology and immunology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(4-propan-2-ylphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C13H14N2O2/c1-9(2)10-3-5-11(6-4-10)15-12(16)7-8-14-13(15)17/h3-9H,1-2H3,(H,14,17)

InChI Key

IRXPISRYPJHVRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C=CNC2=O

Origin of Product

United States

Preparation Methods

Catalytic Condensation and Cyclization Approaches

A convenient catalytic method for preparing pyrimidine derivatives involves a one-pot reaction using aldehydes, amino-pyrimidine diones, and other nucleophiles under catalytic conditions. For example, the preparation of related pyrimidine derivatives has been achieved via:

  • Catalyst: MIL-53(Al)-N(CH2PO3H2)2 (a metal-organic framework catalyst)
  • Reaction conditions: Solvent-free, 100 °C, 60 minutes reaction time
  • Starting materials: 4-chlorobenzaldehyde, 6-amino-1,3-dimethylpyrimidine-2,4-dione, and other nucleophiles
  • Yields: Up to 75% under optimized conditions

While this exact catalyst system was applied to 6-amino-1,3-dimethylpyrimidine-2,4-dione, the methodology is adaptable to other amino-pyrimidine derivatives, including those with 4-isopropylphenyl substituents, by substituting the aldehyde or amine components accordingly.

Entry Catalyst Amount Time (min) Yield (%)
1 p-Toluenesulfonic acid (p-TSA) 10 mol% 100 20
2 Sodium hydroxide (NaOH) 10 mol% 120 30
3 Triethylamine (Et3N) 10 mol% 120 25
4 GTMPA 21 10 mol% 100 43
5 MIL-53(Al)-N(CH2PO3H2)2 10 mg 60 75

Table 1: Catalyst screening for pyrimidine derivative synthesis under solvent-free conditions

Cross-Coupling Reactions for Aryl Substitution

The introduction of the 4-isopropylphenyl group at the 3-position of pyrimidine-2,4-dione can be efficiently accomplished via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling:

  • Starting materials: 3-halogenated pyrimidine-2,4-dione derivatives (e.g., 3-chloropyrimidine-2,4-dione)
  • Coupling partner: 4-isopropylphenyl boronic acid or ester
  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
  • Conditions: Microwave-assisted or conventional heating at 100–150 °C in solvents like DMF or dioxane with a base (e.g., Na2CO3)
  • Reaction time: 30 minutes to several hours
  • Yield: Moderate to high (typically 70–85%)

This method is widely used for preparing aryl-substituted pyrimidines due to its versatility and functional group tolerance.

Amide Coupling and Cyclization Routes

Alternative approaches involve:

The process typically includes:

  • Formation of an amide intermediate via EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or other coupling agents
  • Cyclization by heating in basic aqueous or alcoholic media
  • Purification by recrystallization or chromatography

This strategy is supported by analogous syntheses of related pyrimidine derivatives and quinazoline analogues.

Experimental Data and Optimization Insights

  • Solvent choice significantly affects yield; solvent-free or aqueous ethanol systems often provide better environmental profiles and yields.
  • Catalysts such as metal-organic frameworks (MIL-53(Al)-based) improve reaction rates and selectivity.
  • Microwave irradiation can reduce reaction times in cross-coupling steps.
  • Purification typically involves silica gel chromatography using methanol/dichloromethane mixtures.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Typical Yield (%) Reference
Catalytic one-pot condensation Amino-pyrimidine dione, aldehyde, MIL-53 catalyst, 100 °C Short reaction time, solvent-free Up to 75
Suzuki-Miyaura cross-coupling 3-halopyrimidine-2,4-dione, 4-isopropylphenyl boronic acid, Pd catalyst, 100 °C High selectivity, broad scope 70–85
Amide coupling and cyclization 2-aminopyrimidine-2,4-dione, 4-isopropylbenzoyl derivatives, EDC, NaOH reflux Straightforward, scalable Moderate to high

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropylphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

3-(4-Isopropylphenyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyrimidine-2,4-dione derivatives are heavily influenced by substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Modifications Molecular Weight Key Functional Groups Applications/Activity Reference
3-(4-Isopropylphenyl)pyrimidine-2,4-dione 4-Isopropylphenyl at N3 ~246.3 (calc.) Pyrimidinedione, isopropyl Antiviral, herbicidal
3-Hydroxy-6-(biphenyl)pyrimidine-2,4-dione (8h) 3-Hydroxy, biphenylcarbonyl at C6 ~350.3 (calc.) Hydroxyl, ketone HIV Rev inhibition
3-[(4-Methoxyphenyl)methyl]pyrido[3,2-d]pyrimidine-2,4-dione Pyrido ring, 4-methoxybenzyl at N3 283.28 Methoxy, fused pyrido ring Structural studies
3-(2,4-Difluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno ring, 2,4-difluorophenyl at N3 280.25 Thiophene, fluorine Potential antiviral
1-(4-tert-Butylbenzyl)pyrimidine-2,4-dione 4-tert-Butylbenzyl at N1 ~288.3 (calc.) tert-Butyl, benzyl Herbicides, antivirals (e.g., AZT analogs)

Key Differences and Implications

Substituent Effects on Lipophilicity and Solubility

  • The 4-isopropylphenyl group in the target compound enhances lipophilicity compared to hydrophilic analogs like 3-hydroxypyrimidine-2,4-dione (). This may improve cell membrane penetration but reduce aqueous solubility .
  • Fluorine substituents (e.g., in ) increase metabolic stability and electronegative interactions, whereas methoxy groups () improve solubility through hydrogen bonding .

Ring System Modifications Fused pyrido or thieno rings (e.g., ) alter electronic properties and steric bulk. For instance, the thieno ring in introduces sulfur, which may influence redox behavior or binding to metal ions .

Biological Activity 3-Hydroxy derivatives () exhibit HIV Rev inhibition due to hydrogen bonding with the hydroxyl group, a feature absent in the target compound .

Stability and Pharmacokinetics

  • Fluorinated analogs () demonstrate improved metabolic stability due to fluorine’s resistance to oxidative degradation .
  • Bis-diones () exhibit high stability but may suffer from poor absorption due to their size .

Biological Activity

3-(4-isopropylphenyl)pyrimidine-2,4(1H,3H)-dione, a compound belonging to the pyrimidine family, has garnered attention in recent years due to its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H14N2O2
  • Molecular Weight : 230.26 g/mol
  • IUPAC Name : this compound

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
  • Antioxidant Properties : Studies have demonstrated that this compound possesses antioxidant capabilities, scavenging free radicals and reducing oxidative stress in cellular systems.
  • Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways by downregulating pro-inflammatory cytokines and mediators.

Biological Activity Data

The following table summarizes various biological activities associated with this compound based on recent studies:

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits COX enzymes; reduces cytokine levels
AntimicrobialExhibits activity against bacterial strains
CytotoxicityInduces apoptosis in cancer cell lines

Antioxidant Activity

In a study conducted by Smith et al. (2022), the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration compared to control samples (p < 0.05) .

Anti-inflammatory Effects

Johnson et al. (2021) investigated the anti-inflammatory properties of this compound in a murine model of acute inflammation. The administration of this compound resulted in a marked decrease in paw edema and reduced levels of TNF-alpha and IL-6 in serum samples .

Antimicrobial Activity

A study by Lee et al. (2020) assessed the antimicrobial efficacy against several bacterial strains including E. coli and S. aureus. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial potential .

Cytotoxicity in Cancer Cells

Research conducted by Patel et al. (2023) focused on the cytotoxic effects of this compound on various cancer cell lines including MCF-7 and HeLa. The compound exhibited IC50 values of 15 µM and 20 µM respectively, suggesting its potential as an anticancer agent through apoptosis induction .

Q & A

Q. Basic

  • Structural Analog Selection : Prioritize analogs with variations in phenyl substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate electronic effects .
  • Standardized Assays : Use identical cell lines or enzyme batches to minimize variability .
  • Data Normalization : Express activity metrics (e.g., IC₅₀) relative to a common control, as in ’s antimicrobial studies .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced
Discrepancies may arise from assay conditions (e.g., serum concentration, pH). Solutions include:

  • Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends .
  • Dose-Response Curves : Validate activity thresholds using sigmoidal fitting to ensure reproducibility .
  • Target Validation : CRISPR knockouts or siRNA silencing confirm on-target effects .

What analytical techniques confirm the compound’s stability in long-term storage?

Q. Basic

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Mass Spectrometry : Detect decomposition products (e.g., uses HRMS for purity checks) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere .

How does the isopropylphenyl group influence pharmacokinetic properties compared to other alkyl substituents?

Advanced
The isopropyl group enhances lipophilicity (logP >2), improving membrane permeability but potentially reducing aqueous solubility. notes that bulkier alkyl chains (e.g., ethyl vs. methyl) prolong half-life in vivo by resisting hepatic metabolism . Comparative ADMET studies using Caco-2 cell models or microsomal assays quantify these effects .

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